Isotridecyl isononanoate

Description

Properties

CAS No. |

59231-37-7 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

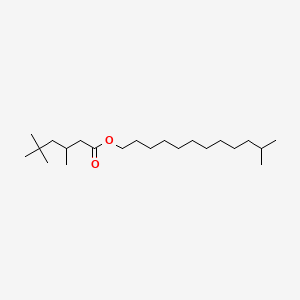

IUPAC Name |

11-methyldodecyl 3,5,5-trimethylhexanoate |

InChI |

InChI=1S/C22H44O2/c1-19(2)15-13-11-9-7-8-10-12-14-16-24-21(23)17-20(3)18-22(4,5)6/h19-20H,7-18H2,1-6H3 |

InChI Key |

WAYINTBTZWQNSN-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |

Other CAS No. |

59231-37-7 60892-53-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Isotridecyl Isononanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotridecyl Isononanoate is a synthetic ester formed from the reaction of isotridecyl alcohol and isononanoic acid, a branched-chain C9 acid.[1] It is a member of the alkyl esters chemical class and finds extensive use in the cosmetics and personal care industries as a lightweight emollient, skin-conditioning agent, and solvent.[1][2][3] Its unique chemical structure—characterized by extensive branching in both the alcohol and acid moieties—imparts a desirable sensory profile, including a non-oily feel, rapid absorption, and excellent spreadability.[1][4] This guide provides a comprehensive overview of its core physical and chemical properties, the standardized experimental methodologies used for their determination, and the fundamental relationship between its structure and function.

Chemical Identity

Isotridecyl isononanoate is not a single, defined molecule but rather a complex mixture of isomers due to the branched nature of its parent alcohol and acid. This isomeric complexity is important to consider when evaluating its physical properties.

| Identifier | Value |

| Chemical Name | Isononanoic acid, isotridecyl ester |

| Common Synonyms | 11-methyldodecyl 7-methyloctanoate; Isotridecyl 3,5,5-trimethylhexanoate[1][2][5] |

| CAS Numbers | 59231-37-7; 42131-27-1[5][6] |

| Molecular Formula | C₂₂H₄₄O₂[1] |

| Molecular Weight | 340.6 g/mol [2][7] |

Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical data for Isotridecyl Isononanoate. The values provided are representative, as minor variations can occur depending on the specific isomeric distribution.

Table 3.1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint, characteristic | [1] |

| Density | Data not consistently available for C₂₂H₄₄O₂; typically ~0.85-0.87 g/cm³ for similar esters | |

| Refractive Index | Data not consistently available for C₂₂H₄₄O₂; typically ~1.44-1.45 for similar esters |

Table 3.2: Thermal and Thermodynamic Properties

| Property | Value | Source(s) |

| Boiling Point | 359 - 360 °C (estimated at 760 mmHg) | [5] |

| Flash Point | 183.2 °C (362 °F) (estimated, closed cup) | [5] |

| Vapor Pressure | 0.223 Pa at 25 °C | [8] |

Table 3.3: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | 6.052 x 10⁻⁵ mg/L at 25 °C (estimated) | [5] |

| LogP (o/w) | 9.39 - 9.56 (estimated) | [5][8] |

| General Solubility | Soluble in esters, volatile silicones, mineral oils, and vegetable oils | [4] |

Structure-Property Relationship

The functional characteristics of Isotridecyl Isononanoate as a cosmetic ingredient are a direct result of its chemical structure. The extensive branching of its alkyl chains creates significant steric hindrance, which prevents the molecules from packing closely together. This molecular arrangement is responsible for its low viscosity and very low freezing point, making it a liquid with excellent flow properties at room temperature.[4] These physical characteristics translate directly to its desirable sensory properties as an emollient.

Standardized Experimental Protocols

The physical and chemical data presented in this guide are determined using internationally recognized standardized testing methods, such as those published by the OECD and ASTM International. The following are detailed summaries of the methodologies relevant to the properties of Isotridecyl Isononanoate.

Boiling Point Determination (OECD 103)

This guideline describes several methods for determining the boiling point of a liquid substance that is chemically stable at its boiling point.[1][9]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[9][10]

-

Apparatus: Methods include ebulliometry, dynamic vapor pressure measurement, distillation, and thermal analysis (Differential Scanning Calorimetry or Differential Thermal Analysis).[1] For a simple determination, a common method involves heating the liquid in a test tube with a thermometer and a fused capillary tube.[11]

-

Procedure (Siwoloboff Method):

-

The liquid sample is placed in a boiling tube.

-

A thermometer is positioned with its bulb in close contact with the sample.

-

A capillary tube, fused at its upper end, is placed in the liquid.

-

The apparatus is heated slowly in a liquid bath.

-

As the boiling point is approached, a continuous stream of bubbles emerges from the capillary.[11]

-

The heat source is removed, and the temperature at which the bubble stream stops and the liquid begins to rise into the capillary is recorded as the boiling point.[11]

-

The observed boiling point is corrected to standard atmospheric pressure.

-

Vapor Pressure Determination (OECD 104)

This guideline provides methods for measuring the vapor pressure of a substance, which is crucial for assessing its volatility.

-

Principle: Vapor pressure is the saturation pressure above a liquid or solid substance at thermodynamic equilibrium.[12][13]

-

Apparatus: The guideline covers several methods, including the dynamic method, static method, and isoteniscope method, each applicable to different vapor pressure ranges.[3][12]

-

Procedure (Static Method):

-

A sufficient amount of the test substance is introduced into a vacuum-tight sample chamber maintained at a constant temperature.

-

The sample is degassed to remove dissolved air.[13]

-

The chamber is connected to a pressure measuring device (e.g., a manometer).

-

The system is allowed to reach equilibrium, where the pressure inside the chamber becomes constant.

-

The pressure at equilibrium is recorded as the vapor pressure at that specific temperature.

-

Measurements are repeated at a minimum of two, and preferably three, different temperatures to establish the vapor pressure curve.[3][14]

-

Water Solubility (OECD 105)

This guideline is used to determine the saturation mass concentration of a substance in water at a given temperature.[4][15]

-

Principle: A saturated solution is prepared by bringing the test substance into equilibrium with water at a constant temperature, after which the concentration of the substance in the aqueous phase is determined.

-

Apparatus: A temperature-controlled shaker or stirrer, centrifugation or filtration equipment, and a suitable analytical instrument (e.g., GC, HPLC) for concentration measurement.

-

Procedure (Flask Method - for substances with solubility > 10⁻² g/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours).[15]

-

The mixture is allowed to stand to let phases separate. Centrifugation or filtration is used to separate the aqueous phase from the undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.

-

The process is repeated to ensure the equilibrium has been reached.

-

Partition Coefficient (n-octanol/water) (OECD 107)

This method, known as the Shake Flask Method, determines the n-octanol/water partition coefficient (Pₒᵥ), typically expressed as LogP.[16][17]

-

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[18] It is a key indicator of a substance's hydrophobicity.

-

Apparatus: A temperature-controlled shaker, centrifuge, and analytical instrumentation to measure the substance's concentration in both phases.

-

Procedure:

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of the test substance is dissolved in either water or n-octanol.

-

The two phases are mixed in a vessel at a known volume ratio and shaken in a constant temperature bath (20-25 °C) until equilibrium is achieved.[18]

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the test substance in both the n-octanol and water phases is accurately measured using a suitable analytical technique.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The test is run in duplicate with different phase volume ratios.

-

Kinematic Viscosity (ASTM D445)

This standard test method determines the kinematic viscosity of transparent and opaque liquids, from which dynamic viscosity can be calculated.[19]

-

Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature.[20]

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature viscosity bath capable of maintaining temperature within ±0.02 °C, and a timing device.[21]

-

Procedure:

-

The viscometer is charged with the liquid sample.

-

The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.[21]

-

The liquid is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured.

-

The measurement is repeated, and if the two timings agree within the specified repeatability, the average flow time is used.

-

The kinematic viscosity (in mm²/s or centistokes) is calculated by multiplying the average flow time by the viscometer's calibration constant.

-

Safety and Handling

Isotridecyl Isononanoate is generally considered to be a safe ingredient for its intended use in cosmetics.[1] It does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[2][12] Toxicological reviews by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating.[2][7] It has a low potential for skin irritation and is considered non-comedogenic.[1] Standard laboratory safety practices, including the use of gloves and eye protection, are recommended during handling.

Conclusion

Isotridecyl Isononanoate is a highly functional cosmetic ingredient whose performance is intrinsically linked to its unique, highly branched chemical structure. This structure results in a low-viscosity, non-greasy liquid with excellent emollient and solvent properties. The physical and chemical characteristics outlined in this guide, determined by robust and standardized international protocols, provide the foundational data necessary for formulation development, quality control, and regulatory assessment by researchers and scientists in the cosmetic and pharmaceutical fields.

References

- 1. laboratuar.com [laboratuar.com]

- 2. scimed.co.uk [scimed.co.uk]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. consilab.de [consilab.de]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. acri.gov.tw [acri.gov.tw]

- 19. store.astm.org [store.astm.org]

- 20. ASTM D445 - eralytics [eralytics.com]

- 21. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

Spectroscopic Analysis of Isotridecyl Isononanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Isotridecyl isononanoate, a branched-chain emollient ester widely used in cosmetic and pharmaceutical formulations. Understanding its structural and chemical properties through techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for quality control, formulation development, and stability studies.

Chemical Structure and Properties

Isotridecyl isononanoate (CAS No: 42131-27-1) is the ester of isotridecyl alcohol and isononanoic acid.[1] Its chemical formula is C22H44O2, and its structure is characterized by branched alkyl chains, which contribute to its unique sensory properties and stability.[2][3] The IUPAC name is 11-methyldodecyl 7-methyloctanoate.[2]

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[4] For Isotridecyl isononanoate, the key characteristic absorption bands are associated with the ester functional group and the alkyl chains.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~2955-2850 | C-H stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| ~1735 | C=O stretch | Ester | Strong |

| ~1465 and ~1378 | C-H bend | Alkyl (CH₃, CH₂) | Medium |

| ~1250-1000 | C-O stretch | Ester | Strong |

Table 1: Predicted FT-IR absorption bands for Isotridecyl isononanoate.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure.[5][6] Both ¹H and ¹³C NMR are essential for the complete structural elucidation of Isotridecyl isononanoate.

Expected ¹H NMR Data

The ¹H NMR spectrum of Isotridecyl isononanoate is expected to show signals corresponding to the various types of protons in the molecule. Due to the branched nature and long alkyl chains, significant signal overlap in the 0.8-1.6 ppm region is anticipated.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -O-CH₂ - (Ester) |

| ~2.20 | Triplet | -CH₂ -C=O (Ester) |

| ~1.60 | Multiplet | Protons on carbons β to C=O and O |

| ~1.25 | Broad Multiplet | Methylene (-CH₂-) protons in the alkyl chains |

| ~0.88 | Doublet/Triplet | Methyl (-CH₃) protons |

Table 2: Predicted ¹H NMR chemical shifts for Isotridecyl isononanoate.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C =O (Ester carbonyl) |

| ~65 | -O-C H₂- (Ester) |

| ~30-40 | Carbons α to C=O and O |

| ~20-30 | Methylene (-CH₂-) carbons in the alkyl chains |

| ~14 | Methyl (-CH₃) carbons |

Table 3: Predicted ¹³C NMR chemical shifts for Isotridecyl isononanoate.

Experimental Protocols

FT-IR Spectroscopy Protocol

This protocol is based on the Attenuated Total Reflectance (ATR) FT-IR technique, which is suitable for liquid samples like Isotridecyl isononanoate.[7]

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).[7]

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]

-

Acquire a background spectrum to account for atmospheric and crystal absorbance.[7][8] This spectrum is automatically subtracted from the sample spectrum.[8]

-

-

Sample Application:

-

Place a small drop of liquid Isotridecyl isononanoate directly onto the center of the ATR crystal, ensuring the surface is completely covered.[7]

-

-

Spectrum Acquisition:

-

Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[7]

-

-

Data Analysis:

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).[7]

-

Identify the characteristic absorption bands and compare them to the expected values.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue.[7]

-

NMR Spectroscopy Protocol

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of Isotridecyl isononanoate.

Instrumentation:

-

A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Isotridecyl isononanoate in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[9]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Spectrum Acquisition:

-

¹H NMR: Acquire the proton spectrum using appropriate pulse sequences. The number of scans can be varied to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[5]

-

-

Data Processing and Analysis:

-

Process the raw data (Free Induction Decay - FID) using Fourier transformation.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.[6]

-

Analyze the chemical shifts, signal multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the Isotridecyl isononanoate structure.[5]

-

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the workflow for the spectroscopic analysis and the logical approach to structure confirmation.

References

- 1. ewg.org [ewg.org]

- 2. Isotridecyl Isononanoate | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. webassign.net [webassign.net]

- 7. benchchem.com [benchchem.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. web.mit.edu [web.mit.edu]

Technical Guide: Gas Chromatography-Mass Spectrometry (GC-MS) of Isotridecyl Isononanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Isotridecyl Isononanoate using Gas Chromatography-Mass Spectrometry (GC-MS). It details a suitable experimental protocol, predicted mass spectral data based on established fragmentation patterns of long-chain branched esters, and visual workflows to aid in understanding the analytical process.

Isotridecyl isononanoate is a branched-chain ester with the molecular formula C22H44O2 and an exact mass of approximately 340.33 Da.[1] It is formed from the esterification of isotridecyl alcohol (a branched C13 alcohol) and isononanoic acid (a branched C9 fatty acid).[2] Due to its high molecular weight and branched structure, specific GC-MS methodologies are required for its successful analysis.

Experimental Protocol

A detailed methodology for the GC-MS analysis of Isotridecyl Isononanoate is presented below. This protocol is based on established methods for long-chain esters and may be optimized based on the specific instrumentation and sample matrix.

1.1. Sample Preparation

For analysis, Isotridecyl Isononanoate is typically dissolved in a volatile organic solvent.

-

Solvent: Hexane or Dichloromethane

-

Concentration: 1 mg/mL

-

Procedure: Accurately weigh the sample and dissolve it in the chosen solvent. If necessary, vortex and sonicate briefly to ensure complete dissolution. The sample should be filtered if any particulate matter is present.[3]

1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines the recommended parameters for the GC-MS system.

| Parameter | Value | Rationale |

| Gas Chromatograph | Agilent 7890B GC or equivalent | Standard, robust platform for routine analysis. |

| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides high sensitivity and spectral integrity. |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for separating a wide range of organic compounds, including long-chain esters. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the high-boiling point analyte. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, which is important for trace analysis. |

| Oven Temperature Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 320 °C (hold 10 min) | A temperature ramp is necessary to elute the high-molecular-weight analyte in a reasonable time with good peak shape. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | Standard energy for EI, which generates a reproducible and extensive fragmentation pattern. |

| Source Temperature | 230 °C | Optimal temperature for ionization efficiency and to prevent thermal degradation. |

| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |

| Mass Range | m/z 40-500 | Covers the expected mass range of the molecular ion and its fragments. |

| Solvent Delay | 5 minutes | Prevents the solvent peak from saturating the detector. |

Data Presentation: Predicted Mass Spectrum

The Electron Ionization (EI) mass spectrum of Isotridecyl Isononanoate is predicted to be characterized by several key fragmentation pathways common to long-chain and branched esters.[4][5][6][7] The molecular ion peak (M+) at m/z 340 is expected to be of low abundance or absent due to the extensive branching and long alkyl chains, which promote fragmentation.[8]

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

-

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain.

-

Cleavage at Branching Points: The branched nature of both the acid and alcohol moieties will lead to characteristic losses of alkyl fragments.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 340 | [C22H44O2]+• | Molecular Ion (likely low abundance) |

| 283 | [C19H39O]+ | Loss of a C4H9 radical from the isononanoyl moiety |

| 255 | [C17H35O]+ | Loss of a C6H13 radical from the isononanoyl moiety |

| 183 | [C13H27]+ | Isotridecyl carbocation from cleavage of the C-O bond |

| 157 | [C9H17O2]+ | Isononanoic acid fragment after rearrangement |

| 143 | [C9H19O]+ | Protonated isononanoic acid after rearrangement |

| 129 | [C8H17O]+ | Acylium ion from the isononanoyl moiety |

| 57 | [C4H9]+ | Butyl carbocation (stable fragment, likely high abundance) |

| 43 | [C3H7]+ | Propyl carbocation (stable fragment) |

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of Isotridecyl Isononanoate.

3.2. Fragmentation Pathway

This diagram illustrates the primary predicted fragmentation pathways of Isotridecyl Isononanoate under electron ionization.

References

- 1. Isotridecyl Isononanoate | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. isotridecyl isononanoate | 42131-27-1 [chemicalbook.com]

- 4. GCMS Section 6.14 [people.whitman.edu]

- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Core Mechanism of Action of Isotridecyl Isononanoate on Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotridecyl isononanoate is a synthetic branched-chain ester widely utilized in dermatological and cosmetic formulations for its emollient and skin-conditioning properties. This technical guide elucidates the core mechanism of action of isotridecyl isononanoate on the skin, drawing upon established principles of skin barrier function and the physicochemical properties of cosmetic esters. While specific quantitative data for isotridecyl isononanoate is not extensively published, this guide synthesizes current understanding of branched-chain emollients to present a robust theoretical framework for its action. It details its role in forming a semi-occlusive barrier, interacting with the stratum corneum lipids, and its contribution to the sensory profile of topical formulations. Furthermore, this guide provides detailed experimental protocols for the quantitative evaluation of such emollients and visualizes key pathways and workflows to support research and development.

Introduction: The Role of Emollients in Skin Health

The skin barrier, primarily governed by the stratum corneum, is essential for preventing excessive transepidermal water loss (TEWL) and protecting against external aggressors. Emollients are critical components in topical formulations designed to maintain and restore this barrier function. They are lipophilic substances that form a thin, protective film on the skin's surface, providing lubrication, enhancing softness and smoothness, and reducing moisture loss.[1][2]

Isotridecyl isononanoate, an ester of isotridecyl alcohol and isononanoic acid, is a non-greasy emollient valued for its lightweight texture and rapid absorption.[1] Its branched-chain structure is key to its unique sensory characteristics and its mechanism of action on the skin.[3]

Physicochemical Properties of Isotridecyl Isononanoate

The specific arrangement of its branched alkyl chains influences its physical properties, which in turn dictate its performance on the skin.

| Property | Value/Description | Significance for Skin Application |

| Chemical Formula | C22H44O2[2] | Influences molecular weight and lipophilicity. |

| Molecular Weight | 340.6 g/mol [4] | A moderate molecular weight contributes to its spreadability and substantivity without feeling heavy. |

| Appearance | Colorless to pale yellow liquid[2] | Aesthetically suitable for a wide range of cosmetic formulations. |

| Odor | Faint, characteristic[2] | Does not impart a strong odor to the final product. |

| Solubility | Insoluble in water[2] | Essential for forming a water-repellent film on the skin surface. |

| logP (o/w) | ~9.39 (estimated)[5] | High lipophilicity indicates strong affinity for the lipid-rich stratum corneum. |

| Viscosity | Low[2] | Contributes to a light, non-greasy skin feel and good spreadability. |

Core Mechanism of Action on the Skin

The primary mechanism of action of isotridecyl isononanoate on the skin is multifaceted, involving physical barrier formation and interaction with the stratum corneum lipids.

Formation of a Semi-Occlusive Barrier

Upon application, isotridecyl isononanoate forms a thin, hydrophobic film on the surface of the stratum corneum. This film acts as a semi-occlusive barrier, meaning it reduces the rate of transepidermal water loss (TEWL) without completely sealing the skin.[1][6] This allows the skin to retain its natural moisture, leading to increased hydration of the stratum corneum. The branched structure of isotridecyl isononanoate prevents the formation of a dense, impenetrable layer, contributing to its non-greasy feel and allowing for normal skin respiration.[7]

References

- 1. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]

- 2. specialchem.com [specialchem.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. Isotridecyl Isononanoate | C22H44O2 | CID 6451827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotridecyl isononanoate, 59231-37-7 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. aston-chemicals.com [aston-chemicals.com]

The Emollient Efficacy of Branched-Chain Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the emollient properties of branched-chain esters, a critical class of ingredients in cosmetic and dermatological formulations. We explore their physicochemical characteristics, mechanism of action from the macro to the molecular level, and their role in maintaining skin barrier integrity and enhancing topical drug delivery.

Introduction to Emolliency and Branched-Chain Esters

Emollients are cosmetic ingredients that help to keep the skin soft, smooth, and pliable. They function primarily by forming a protective film on the skin's surface, which reduces transepidermal water loss (TEWL) and helps to restore the skin's natural barrier function.[1] Esters, compounds formed from an alcohol and an acid, are one of the most prominent classes of emollients.

The structure of the ester's constituent alcohol and acid chains significantly impacts its performance. Branched-chain esters, derived from non-linear alcohols and/or acids, possess unique properties compared to their linear counterparts.[2] The branching disrupts the orderly packing of the molecules, leading to lower melting points and viscosities.[3] This structural difference translates into distinct sensorial and functional benefits, such as a lighter skin feel, enhanced spreadability, and improved solvent properties for active ingredients.[3][4]

Physicochemical Properties and Their Impact on Performance

The performance of a branched-chain ester as an emollient is dictated by a combination of its physical and chemical properties. Understanding these relationships is crucial for formulation development.

Key Performance Attributes

-

Spreadability: The ability of an emollient to cover a surface area over time is critical for cosmetic elegance and uniform application. Branched-chain esters generally exhibit higher spreading values due to their lower viscosity and surface tension.[1][5]

-

Viscosity: This property influences the texture and feel of a product. The molecular branching in these esters results in lower viscosity, contributing to a lighter, less greasy skin feel compared to linear esters of similar molecular weight.[6][7]

-

Occlusivity: By forming a semi-occlusive film, emollients prevent water evaporation from the stratum corneum. While highly effective, the film formed by branched-chain esters is often described as more breathable than that of highly occlusive agents like petrolatum.

-

Polarity & Solvency: The ester functional group imparts a degree of polarity, allowing these molecules to act as effective solvents for various active pharmaceutical ingredients (APIs) and UV filters, enhancing formulation stability and delivery.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of common branched-chain esters, providing a basis for comparison. Values can vary depending on the specific grade and manufacturer.

Table 1: Physicochemical Properties of Selected Branched-Chain Esters

| Property | Isopropyl Myristate | Cetearyl Isononanoate | Diisopropyl Adipate | Isodecyl Neopentanoate |

| Chemical Type | Fatty Acid Ester | Branched Alkyl Ester | Diester | Branched Alkyl Ester |

| Viscosity (at 25°C, mPa·s) | ~5-9 | ~20-30 | ~7 | ~8 |

| Spreading Value (mm²/10 min) | High (~1000) | Medium-High (~800) | Very High (>1100) | High (~950) |

| Surface Tension (mN/m) | ~28.5 | ~30.0 | ~27.7 | ~27.9 |

| Refractive Index (at 20°C) | ~1.434 | ~1.448 | ~1.423 | ~1.426 |

Data compiled from multiple sources, including[1][5][9].

Table 2: Comparative Properties of Linear vs. Branched Esters

| Property | Linear Ester (Octyl Stearate) | Branched Ester (Isocetyl Stearate) |

| Melting Point (°C) | ~28-30 | Liquid at room temp. |

| Viscosity (at 25°C, mPa·s) | Higher | Lower (~25) |

| Skin Feel | More occlusive, heavier | Lighter, silkier |

| Spreadability | Lower | Higher |

Illustrative comparison based on principles described in[3][4].

Mechanism of Action on the Skin Barrier

The benefits of branched-chain esters extend beyond simple surface occlusion. They interact with the skin barrier at a molecular level, contributing to its repair and homeostasis.

Physical Interaction with the Stratum Corneum

The primary mechanism of emolliency is the formation of a lipid film on the stratum corneum (SC). This film lubricates the skin surface, smooths down desquamating corneocytes, and, most importantly, reduces the rate of TEWL.[10] This increase in water content within the SC—a process known as occlusion—is fundamental to relieving skin dryness and improving barrier function.[11] The unique molecular shape of branched-chain esters allows them to integrate into the upper layers of the SC's lipid matrix, supplementing the natural lipid barrier.

Molecular Signaling Pathways

Recent research indicates that the components of emollients, particularly fatty acids, can act as signaling molecules within the epidermis. Fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes crucial for keratinocyte differentiation and lipid synthesis.

When a branched-chain ester is applied to the skin, it can be hydrolyzed by cutaneous enzymes, releasing its constituent fatty acid. This fatty acid can then enter keratinocytes and bind to PPARs (e.g., PPARα, PPARγ). This activation initiates a signaling cascade that upregulates the transcription of key genes involved in barrier formation:

-

Lipid Synthesis Enzymes: PPAR activation can increase the expression of enzymes like ELOVL (Elongation of Very Long Chain Fatty Acids) and Ceramide Synthases (CERS), which are essential for producing the long-chain ceramides (B1148491) and fatty acids that form the backbone of the SC's lipid barrier.

-

Structural Proteins: PPAR agonists have been shown to stimulate the expression of critical structural proteins, such as filaggrin and loricrin. Filaggrin is vital for the proper formation of the cornified envelope and breaks down into Natural Moisturizing Factor (NMF), which helps hydrate (B1144303) the SC.

This signaling pathway suggests that branched-chain esters do not merely act as passive occlusive agents but can actively promote the skin's own barrier repair mechanisms.

Role in Topical Drug Delivery

Beyond their skin-conditioning effects, branched-chain esters are valuable excipients in topical drug formulations. Their ability to act as penetration enhancers is a key advantage.

The mechanism is twofold:

-

Enhanced Solubilization: Many APIs have poor solubility in traditional cream or ointment bases. Branched-chain esters can dissolve these actives, maintaining them in a solubilized state within the vehicle, which is a prerequisite for skin penetration.[12]

-

Barrier Fluidization: By integrating into the SC's intercellular lipid matrix, these esters can transiently disrupt the highly ordered structure of the lipids. This fluidization of the lipid lamellae reduces the barrier's resistance, creating pathways for the drug molecule to diffuse more readily into the deeper layers of the epidermis.[13]

Experimental Protocols for Efficacy Evaluation

Standardized in-vivo and in-vitro methods are used to quantify the performance of emollients. The following are detailed protocols for key experiments.

Protocol: Evaluation of Skin Hydration (Corneometry)

-

Objective: To measure the hydration level of the stratum corneum following emollient application.[14]

-

Principle: The Corneometer® measures the electrical capacitance of the skin. Since water has a higher dielectric constant than other skin components, the capacitance is directly proportional to the level of skin hydration.

-

Methodology:

-

Subject Selection: A panel of healthy volunteers with baseline dry to moderately dry skin on their forearms is selected.

-

Acclimatization: Subjects acclimate in a room with controlled temperature (20–22°C) and relative humidity (40–60%) for at least 30 minutes before measurements.[15]

-

Baseline Measurement: Three baseline skin hydration measurements are taken on designated 2x2 cm test areas on the volar forearm using a Corneometer® CM 825 probe. The average is recorded.

-

Product Application: A standardized amount of the branched-chain ester (e.g., 2 mg/cm²) is applied evenly to the test area. A control area remains untreated.

-

Post-application Measurements: Hydration levels are measured at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after application.

-

Data Analysis: The change in Corneometer® units from baseline is calculated to determine the increase in skin hydration over time compared to the untreated control site.

-

Protocol: Evaluation of Transepidermal Water Loss (TEWL)

-

Objective: To assess the occlusive effect of the emollient by measuring the rate of water evaporation from the skin surface.[14]

-

Principle: The Tewameter® uses an open-chamber method with two pairs of sensors to measure the water vapor pressure gradient above the skin, which is used to calculate the rate of water loss. A decrease in TEWL indicates an occlusive effect.

-

Methodology:

-

Subject Selection & Acclimatization: Same as for Corneometry.[15]

-

Baseline Measurement: Baseline TEWL is measured on the designated test areas using a Tewameter® TM 300 probe. The probe is held gently on the skin until a stable reading is obtained (typically 30 seconds).

-

Product Application: A standardized amount of the emollient (2 mg/cm²) is applied to the test area.

-

Post-application Measurements: TEWL is measured at specified time intervals post-application.

-

Data Analysis: The percentage reduction in TEWL from baseline is calculated for the treated site and compared against any changes in the untreated control site.

-

Workflow for Emollient Characterization

The overall process for characterizing a novel emollient involves a logical progression from basic physical testing to in-vivo performance evaluation.

Conclusion

Branched-chain esters are a versatile and highly effective class of emollients. Their unique molecular structure imparts desirable sensory characteristics, such as a light feel and excellent spreadability, which are highly valued in cosmetic formulations. Beyond these physical attributes, their ability to reduce transepidermal water loss, act as solvents for active ingredients, and potentially modulate cutaneous signaling pathways makes them indispensable tools for researchers and formulators in dermatology and drug development. A thorough understanding of their physicochemical properties and biological interactions is paramount to leveraging their full potential in creating advanced skincare and topical therapeutic products.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. research.monash.edu [research.monash.edu]

- 5. youtube.com [youtube.com]

- 6. Effect of filaggrin breakdown products on growth of and protein expression by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of filaggrin breakdown products on growth of and protein expression by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of a lipid-rich emollient containing ceramide 3 in experimentally induced skin barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. regimenlab.com [regimenlab.com]

- 10. mdpi.com [mdpi.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Peroxisome proliferator-activated receptors (PPARs) and the human skin: importance of PPARs in skin physiology and dermatologic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lipotype.com [lipotype.com]

- 14. mdpi.com [mdpi.com]

- 15. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Modeling of Isotridecyl Isononanoate and its Interaction with the Skin Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotridecyl isononanoate, a branched-chain emollient ester, is a common ingredient in cosmetic and dermatological formulations, valued for its non-greasy feel and skin-softening properties. Understanding its interaction with the stratum corneum (SC) at a molecular level is crucial for optimizing its efficacy and for the rational design of transdermal drug delivery systems. This technical guide provides a comprehensive overview of the in silico and experimental approaches used to model and characterize the interaction of Isotridecyl Isononanoate with the skin's lipid barrier. We will delve into the theoretical basis for its interaction, present detailed experimental protocols for its study, and summarize key quantitative data from related systems. This guide also includes conceptual diagrams to visualize the molecular interactions and experimental workflows.

Introduction: The Stratum Corneum and Emollient Interaction

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against water loss and the ingress of foreign substances. This barrier function is largely attributed to its unique "brick and mortar" structure, where corneocytes (the "bricks") are embedded in a continuous lipid matrix (the "mortar"). This lipid matrix is predominantly composed of ceramides (B1148491), cholesterol, and free fatty acids, organized into highly ordered lamellar structures.

Emollients like Isotridecyl Isononanoate are designed to modulate the properties of the SC, enhancing its hydration and flexibility. Isotridecyl Isononanoate (C22H44O2) is a non-polar, branched-chain ester. Its branched nature is thought to influence its penetration and interaction with the ordered lipid lamellae of the SC. Molecular modeling provides a powerful tool to investigate these interactions at an atomistic level, offering insights that are often inaccessible through experimental methods alone.

Hypothetical Molecular Interaction of Isotridecyl Isononanoate with the Stratum Corneum

Due to the lack of specific molecular modeling studies on Isotridecyl Isononanoate, we propose a hypothetical model of its interaction with the SC lipid bilayer based on the principles of lipid biophysics and studies of similar molecules.

The branched structure of Isotridecyl Isononanoate is expected to disrupt the highly ordered, orthorhombic packing of the SC lipids. Unlike linear-chain molecules that can intercalate more readily into the lipid lamellae, the bulky methyl branches of Isotridecyl Isononanoate would create steric hindrance, leading to a localized fluidization of the lipid matrix. This disruption could increase the free volume within the bilayer, potentially enhancing the permeability of co-administered active ingredients.

The ester group of Isotridecyl Isononanoate can form hydrogen bonds with the polar head groups of ceramides and free fatty acids, anchoring the molecule at the lipid-water interface. From this position, its branched alkyl chains would insert into the hydrophobic core of the bilayer.

Data Presentation: Quantitative Effects of Emollient-like Molecules on Skin Barrier Properties

While specific quantitative data for Isotridecyl Isononanoate from molecular modeling studies are not available, the following tables summarize the expected effects based on studies of branched-chain lipids and other emollients on model lipid bilayers. This data provides a comparative framework for understanding the potential impact of Isotridecyl Isononanoate.

| Parameter | Effect of Branched-Chain Lipids | Expected Effect of Isotridecyl Isononanoate | Reference |

| Bilayer Thickness | Decrease | Decrease | [1] |

| Area per Lipid | Increase | Increase | [1] |

| Lipid Order Parameter (Scd) | Decrease | Decrease | [1] |

| Lateral Diffusion Coefficient | Increase | Increase | [2] |

| Permeability to Water | Increase | Increase | [2] |

| Clinical/In Vitro Parameter | Effect of Emollients | Reference |

| Transepidermal Water Loss (TEWL) | Decrease | [3] |

| Stratum Corneum Hydration | Increase | [3] |

| Skin Elasticity | Increase | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of emollients like Isotridecyl Isononanoate with the skin barrier.

Molecular Dynamics (MD) Simulations

MD simulations can provide atomistic insights into the behavior of Isotridecyl Isononanoate within a model SC lipid bilayer.

Protocol:

-

System Setup:

-

Construct a model SC lipid bilayer using a realistic composition (e.g., a 1:1:1 molar ratio of ceramide NS, cholesterol, and free fatty acid). Software like GROMACS or CHARMM-GUI can be used for this purpose.[5]

-

Create a 3D structure of Isotridecyl Isononanoate.

-

Insert one or more Isotridecyl Isononanoate molecules into the lipid bilayer. The initial placement can be random or targeted to the lipid-water interface.

-

Solvate the system with water and add ions to neutralize the charge.

-

-

Parameterization:

-

Obtain force field parameters for the SC lipids from existing libraries (e.g., CHARMM36, GROMOS).

-

For Isotridecyl Isononanoate, new parameters for bonds, angles, dihedrals, and partial charges need to be developed if they are not available. This can be done using quantum mechanical calculations and fitting to experimental data. The CHARMM General Force Field (CGenFF) or similar tools can be used for this purpose.[6]

-

-

Simulation:

-

Perform energy minimization to remove steric clashes.

-

Equilibrate the system in several steps, gradually releasing restraints on the solute and lipids.

-

Run a production simulation for a sufficient length of time (typically hundreds of nanoseconds) to allow for the system to reach equilibrium and for the collection of statistically meaningful data.

-

-

Analysis:

-

Calculate structural properties such as bilayer thickness, area per lipid, and lipid order parameters.

-

Analyze the position and orientation of Isotridecyl Isononanoate within the bilayer.

-

Calculate the potential of mean force (PMF) to determine the free energy barrier for the permeation of Isotridecyl Isononanoate across the bilayer.

-

Analyze the effect of Isotridecyl Isononanoate on the diffusion of water and other small molecules across the bilayer.

-

References

In-Depth Technical Guide: Safety and Toxicological Profile of Isotridecyl Isononanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological profile of Isotridecyl Isononanoate, a synthetic ester widely used in cosmetic and personal care products as an emollient and skin-conditioning agent. The information presented is based on evaluations by the Cosmetic Ingredient Review (CIR) Expert Panel and established toxicological testing protocols.

Chemical and Physical Properties

Isotridecyl Isononanoate is the ester of isotridecyl alcohol and isononanoic acid. It is a branched-chain ester characterized by its non-greasy feel and good spreadability on the skin.

| Property | Value |

| Chemical Name | Isononanoic acid, isotridecyl ester |

| CAS Number | 42131-27-1 |

| Molecular Formula | C22H44O2 |

| Molecular Weight | 340.6 g/mol |

| Appearance | Colorless to pale yellow liquid |

Toxicological Profile Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Isotridecyl Isononanoate as part of a broader review of alkyl esters. The panel concluded that these ingredients are safe in the present practices of use and concentration in cosmetic formulations when formulated to be non-irritating[1]. The available data indicate a low potential for toxicity.

Data Presentation: Quantitative Toxicology Data

Table 1: Acute Toxicity

| Endpoint | Species | Route | Result | Reference |

|---|---|---|---|---|

| Acute Oral Toxicity | Rat | Oral | LD50 > 2 g/kg (for related esters) | CIR |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2 g/kg (for related esters) | CIR |

Table 2: Skin and Eye Irritation

| Endpoint | Test Type | Concentration | Result | Reference |

|---|---|---|---|---|

| Skin Irritation | Human Patch Test | 4.3% in a formulation | Non-irritating | CIR |

| Eye Irritation | N/A | N/A | Expected to be minimally irritating based on data from related esters | CIR |

Table 3: Skin Sensitization

| Endpoint | Test Type | Concentration | Result | Reference |

|---|

| Skin Sensitization | Human Repeated Insult Patch Test (HRIPT) | 4.3% in a formulation | Non-sensitizing | CIR |

Table 4: Genotoxicity

| Endpoint | Test Type | Result | Reference |

|---|---|---|---|

| Genotoxicity | Ames Test (for related esters) | Negative | CIR |

| Genotoxicity | Chromosomal Aberration (for related esters) | Negative | CIR |

Table 5: Repeated Dose Toxicity

| Endpoint | Species | Route | Result | Reference |

|---|

| Repeated Dose Toxicity | Rat | Oral | No significant systemic toxicity observed for related esters | CIR |

Experimental Protocols

Detailed experimental protocols for the key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Skin Irritation/Corrosion (OECD 404)

The acute dermal irritation/corrosion study is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Test System: Healthy young adult albino rabbits.

-

Methodology:

-

A small area (approximately 6 cm²) of the animal's dorsal skin is clipped free of fur.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the clipped skin under a gauze patch.

-

The patch is secured with semi-occlusive dressing for a 4-hour exposure period.

-

Following exposure, the patch and any residual test substance are removed.

-

Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.

-

Test System: CBA/J or CBA/Ca strain mice.

-

Methodology:

-

The test substance is prepared in a suitable vehicle at a minimum of three concentrations.

-

25 µL of the test substance formulation is applied to the dorsal surface of each ear of the mice daily for three consecutive days.

-

On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

-

After a specified time, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

The proliferation of lymphocytes is measured by the incorporation of the radiolabel and is expressed as the Stimulation Index (SI).

-

-

Data Analysis: The SI is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to detect gene mutations induced by the test substance in bacteria.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).

-

Methodology:

-

The test is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

The bacterial strains are exposed to the test substance at various concentrations.

-

The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Methodology:

-

Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without a metabolic activation system (S9 mix).

-

The cells are treated for a short period (3-6 hours) or continuously for a longer period (around 1.5 normal cell cycle lengths).

-

At a predetermined time after exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid).

-

The cells are harvested, fixed, and stained.

-

Metaphase cells are examined microscopically for chromosomal aberrations.

-

-

Data Analysis: The frequency of cells with structural chromosomal aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in aberrations indicates a positive result.

Visualizations

Logical Workflow for Cosmetic Ingredient Safety Assessment

Caption: Logical workflow for the safety assessment of a cosmetic ingredient.

Conclusion

Based on the available data and the assessments conducted by the Cosmetic Ingredient Review Expert Panel, Isotridecyl Isononanoate is considered safe for use in cosmetic products at the current practices of use and concentration. It exhibits a low toxicological profile, with no significant concerns for skin irritation, sensitization, or genotoxicity under normal conditions of use. As with all cosmetic ingredients, formulators should ensure that the final product is non-irritating.

References

Environmental Fate and Biodegradability of Isotridecyl Isononanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of Isotridecyl Isononanoate (CAS No. 59231-34-4). This branched-chain ester is utilized in a variety of industrial and consumer applications, including as an emollient in personal care products. Understanding its behavior in the environment is critical for a thorough risk assessment and the development of environmentally sustainable products.

Executive Summary

Isotridecyl isononanoate is characterized by low water solubility and a high octanol-water partition coefficient, suggesting a tendency to associate with particulate matter and sediments in the aquatic environment. Current data from studies on structurally similar long-chain esters indicate that isotridecyl isononanoate is not readily biodegradable . This suggests a potential for persistence in the environment. While specific experimental data on its bioaccumulation potential are limited, its high lipophilicity suggests a possibility for accumulation in aquatic organisms. Hydrolysis is not expected to be a significant degradation pathway under normal environmental pH conditions.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is largely governed by its physicochemical properties. For isotridecyl isononanoate, the following are key considerations:

-

Water Solubility: As a long-chain ester, isotridecyl isononanoate has very low water solubility. This property limits its concentration in the dissolved phase in aquatic systems and promotes partitioning to solid matrices.

-

Octanol-Water Partition Coefficient (Log Kow): The high Log Kow value indicates a strong affinity for lipids and organic matter. Consequently, in an environmental context, the substance is expected to adsorb to suspended solids, sediment, and soil, reducing its bioavailability in the water column.

-

Vapor Pressure: The low vapor pressure of isotridecyl isononanoate suggests that volatilization from water or soil surfaces is not a significant environmental fate process.

This combination of properties indicates that if released into the environment, isotridecyl isononanoate will predominantly be found in sediment and soil compartments.

Biodegradability

Studies on isotridecyl isononanoate and its close structural analogues have been conducted to assess its susceptibility to microbial degradation. The primary test method for ready biodegradability is the OECD 301 series of guidelines.

Quantitative Data on Biodegradability

The following table summarizes the results from key biodegradability studies on a close analogue, "Fatty acids, C16-18, isotridecyl esters," as reported in the ECHA database.

| Test Guideline | Test Substance | Inoculum | Test Duration | Biodegradation (%) | Classification |

| OECD 301 F (Manometric Respirometry) | Fatty acids, C16-18, isotridecyl esters | Activated sludge | 28 days | ≤ 3% | Not readily biodegradable |

| OECD 310 (CO2 Headspace Test) | Fatty acids, C16-18, isotridecyl esters | Activated sludge | 28 days | ≤ 3% | Not readily biodegradable |

These results clearly indicate that under the stringent conditions of ready biodegradability tests, isotridecyl isononanoate and its close analogues are not readily mineralized by microorganisms from activated sludge.

Experimental Protocols

This method assesses the biodegradation of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.

-

Test System: A defined volume of mineral medium, inoculated with a mixed population of microorganisms (typically from activated sludge), is incubated with the test substance in a sealed flask connected to a pressure sensor.

-

Test Concentration: A nominal concentration of the test substance is used, typically in the range of 50-100 mg/L.

-

Procedure: The flasks are incubated in the dark at a constant temperature (usually 20 ± 1°C) for 28 days. The consumption of oxygen is measured by the pressure sensor and is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

-

Positive Control: A readily biodegradable reference substance, such as aniline (B41778) or sodium benzoate, is run in parallel to ensure the viability of the inoculum.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

This method determines the biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial respiration.

-

Test System: The test substance is incubated in a sealed vial containing a mineral medium and a microbial inoculum. The headspace of the vial is analyzed for CO2.

-

Test Concentration: A concentration of the test substance corresponding to a defined amount of organic carbon is used.

-

Procedure: The vials are incubated in the dark at a constant temperature for up to 60 days. At regular intervals, the CO2 concentration in the headspace is measured using a gas chromatograph or other suitable detector. The percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical amount of CO2 (ThCO2).

-

Positive Control: A readily biodegradable reference substance is tested in parallel.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.

Other Environmental Fate Pathways

Hydrolysis

Hydrolysis is the chemical breakdown of a substance by reaction with water. For esters like isotridecyl isononanoate, this process can be influenced by pH.

While specific experimental data from an OECD 111 study for isotridecyl isononanoate were not found, long-chain esters are generally resistant to hydrolysis at environmentally relevant pH values (pH 4-9). The bulky branched structure of both the alcohol and acid moieties of isotridecyl isononanoate would further sterically hinder the approach of water molecules, making significant abiotic hydrolysis unlikely.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food.

Ecotoxicity

A comprehensive assessment of ecotoxicity is beyond the scope of this guide. However, it is important to note that the low water solubility of isotridecyl isononanoate makes it challenging to test in standard aquatic toxicity studies. The potential for adverse effects on sediment-dwelling organisms should be considered in a full environmental risk assessment.

Logical Flow of Environmental Fate Assessment

The following diagram illustrates the logical workflow for assessing the environmental fate of a substance like isotridecyl isononanoate.

Caption: Logical workflow for assessing the environmental fate of a chemical.

Conclusion

The available data on isotridecyl isononanoate and its close structural analogues indicate that it is not readily biodegradable and, therefore, has the potential to persist in the environment. Its physicochemical properties suggest that it will primarily partition to sediment and soil. While hydrolysis is not expected to be a significant degradation pathway, further research is needed to definitively determine its bioaccumulation potential through experimental studies. For drug development professionals, the environmental persistence of excipients like isotridecyl isononanoate is an increasingly important consideration in the overall lifecycle assessment of a pharmaceutical product.

Methodological & Application

Application Notes and Protocols for the Use of Isotridecyl Isononanoate as a Vehicle for Topical Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotridecyl Isononanoate in Topical Drug Delivery

Isotridecyl isononanoate (ITDI) is a synthetic, branched-chain ester recognized for its excellent emollient and skin-conditioning properties in cosmetic and personal care products.[1] Its non-greasy, lightweight texture and ability to enhance the spreadability of formulations make it an attractive candidate as a vehicle in topical drug delivery systems.[1] ITDI forms a protective, non-occlusive film on the skin, which helps to prevent moisture loss while providing a smooth skin feel.[1]

From a pharmaceutical perspective, certain alkyl esters have been noted for their potential to increase the dermal penetration of other compounds. This characteristic suggests that ITDI could serve as an effective vehicle to enhance the delivery of active pharmaceutical ingredients (APIs) into and through the skin. Its favorable safety profile, including low irritation potential and non-comedogenic properties, further supports its exploration for therapeutic applications.[1]

These application notes provide an overview of the key considerations and experimental protocols for utilizing ITDI as a vehicle in the development of topical drug formulations.

Key Physicochemical Properties of Isotridecyl Isononanoate

A summary of the relevant physicochemical properties of ITDI is presented in Table 1. These properties are crucial for formulation development, influencing API solubility, emulsion stability, and sensory characteristics.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint, characteristic | [1] |

| Solubility in Water | Insoluble | SpecialChem |

| Molecular Formula | C22H44O2 | [1] |

| Texture on Skin | Lightweight, non-greasy, smooth | [1] |

Quantitative Data on Performance as a Drug Delivery Vehicle

Table 2: Illustrative Dermal Absorption of a Representative Emollient Ester (C12 Alkyl Benzoate)

Data adapted from a study on [14C]-C12 alkyl benzoate (B1203000) in Finsolv® TN applied to human skin in vitro.[2][3]

| Parameter | Value (% of Applied Dose) |

| Absorbed Dose (in receptor fluid) | 0.41% |

| Dermal Delivery (in epidermis and dermis) | 0.97% |

| Potentially Absorbable Dose (in all skin layers) | 2.20% |

| Total Dermally Absorbed Value | 2.97% |

Experimental Protocols

Protocol for Determining API Solubility in Isotridecyl Isononanoate

Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in Isotridecyl Isononanoate (ITDI).

Materials:

-

Active Pharmaceutical Ingredient (API) powder

-

Isotridecyl Isononanoate (ITDI)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Appropriate solvent for API analysis (e.g., methanol, acetonitrile)

Procedure:

-

Add an excess amount of the API powder to a pre-weighed vial.

-

Add a known volume or weight of ITDI to the vial.

-

Securely cap the vial and place it in a shaking incubator set to a controlled temperature (e.g., 25°C or 32°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved API, indicating saturation.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid API.

-

Carefully collect a known aliquot of the supernatant (the ITDI saturated with API).

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.

-

Analyze the concentration of the API in the diluted sample using a validated analytical method.

-

Calculate the saturation solubility of the API in ITDI, expressed as mg/mL or % w/w.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of an API from a formulation containing ITDI through a skin membrane.

Materials:

-

Franz diffusion cells

-

Human or animal skin membrane (e.g., porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Topical formulation containing the API and ITDI

-

Magnetic stir bars and stirrer plate

-

Water bath with temperature control (set to 32°C)

-

Syringes and needles for sampling

-

HPLC system for API quantification

Procedure:

-

Prepare the skin membrane by carefully removing any subcutaneous fat and cutting it to the appropriate size for the Franz diffusion cells.

-

Equilibrate the skin membrane in the receptor solution for at least 30 minutes before mounting.

-

Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.

-

Place the Franz cells in a water bath maintained at 32°C and allow the system to equilibrate.

-

Apply a known amount of the topical formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

-

Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Analyze the concentration of the API in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Protocol for Stability Testing of a Topical Emulsion Containing Isotridecyl Isononanoate

Objective: To assess the physical and chemical stability of a topical emulsion formulated with ITDI under accelerated storage conditions.

Materials:

-

Topical emulsion formulation containing the API and ITDI

-

Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH)

-

pH meter

-

Viscometer

-

Microscope

-

Light scattering particle size analyzer

-

HPLC system for API quantification

-

Appropriate packaging for the formulation

Procedure:

-

Package the emulsion in the intended final packaging.

-

Place the samples in the stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.

-

Physical Stability Assessment:

-

Visual Inspection: Observe for any changes in color, odor, or phase separation.

-

pH Measurement: Measure the pH of the emulsion.

-

Viscosity Measurement: Determine the viscosity using a viscometer.

-

Microscopic Examination: Examine the emulsion under a microscope to assess globule size and uniformity.

-

Particle Size Analysis: Measure the globule size distribution using a light scattering analyzer.

-

-

Chemical Stability Assessment:

-

Compare the results at each time point to the initial data to evaluate the stability of the formulation.

Visualizations

References

- 1. specialchem.com [specialchem.com]

- 2. Dermal absorption and metabolism of [14C]-C12 alkyl benzoate in Finsolv TN in human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a stability‐indicating HPLC‐UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Assessing Dermal Penetration of Isotridecyl Isononanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotridecyl isononanoate is a synthetic ester widely used in cosmetic and personal care products as an emollient and skin-conditioning agent.[1][2] Its large molecular weight and lipophilic nature are key determinants of its interaction with the skin barrier. Understanding the extent of its dermal penetration is crucial for assessing the safety and efficacy of topical formulations.

These application notes provide a comprehensive overview of the methodologies available to researchers for evaluating the dermal penetration of Isotridecyl isononanoate. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and acceptance.

Physicochemical Properties of Isotridecyl Isononanoate

A substance's potential to penetrate the skin is significantly influenced by its physicochemical properties. For Isotridecyl isononanoate, the following are of note:

| Property | Value | Implication for Dermal Penetration |

| Molecular Weight | 340.6 g/mol [3][4] | The relatively large molecular size may limit passive diffusion across the stratum corneum. |

| logP (o/w) | ~9.2 - 9.56[3][5][6] | The high lipophilicity suggests a strong affinity for the lipid-rich stratum corneum, potentially leading to retention within this layer rather than permeation through to the viable epidermis and dermis. |

| Water Solubility | Very low (practically insoluble)[1][7][8] | Poor water solubility can limit the partitioning from the formulation into the more aqueous environment of the viable epidermis. |

Based on these properties, Isotridecyl isononanoate is expected to have a low potential for dermal absorption into the systemic circulation.[7] Experimental data is necessary, however, to confirm this and to quantify the extent of its penetration into and through the different skin layers.

Experimental Methodologies

The assessment of dermal penetration can be conducted using in vitro, ex vivo, and in vivo models. The in vitro method using excised human or animal skin is the most widely accepted and ethically preferred approach for regulatory purposes.[9][10][11]

In Vitro Dermal Absorption: Franz Diffusion Cell Study (OECD 428)

This is the gold standard for assessing dermal absorption of cosmetic ingredients.[12][13][14] It utilizes a Franz diffusion cell to measure the amount of a substance that penetrates through a skin sample into a receptor fluid.[15][16]

Experimental Workflow:

Protocol:

-

Skin Membrane Preparation:

-

Excised human or porcine skin is commonly used. The skin should be dermatomed to a thickness of approximately 200-400 µm.

-